4-[4-[1-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Description
The compound appears to contain isoindole-1,3-dione and dihydro-1H-indole structures . Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids .
Synthesis Analysis
Isoindole-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . A method to form two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes has been reported .Molecular Structure Analysis
The molecular structure of isoindole-1,3-dione derivatives can be complex and variable, with multiple rings . The structure of the specific compound you mentioned would likely be even more complex due to the additional components.Chemical Reactions Analysis
The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For isoindole-1,3-dione derivatives, these properties can vary widely .Future Directions
Properties
IUPAC Name |
4-[4-[1-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H29N3O5/c42-33-27-3-1-2-4-28(27)38(39-33,23-9-13-25(14-10-23)40-34(43)29-19-5-6-20(17-19)30(29)35(40)44)24-11-15-26(16-12-24)41-36(45)31-21-7-8-22(18-21)32(31)37(41)46/h1-16,19-22,29-32H,17-18H2,(H,39,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDIULKPWAXXLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C5(C6=CC=CC=C6C(=O)N5)C7=CC=C(C=C7)N8C(=O)C9C1CC(C9C8=O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H29N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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